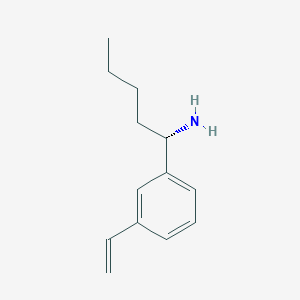
(S)-1-(3-Vinylphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Vinylphenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a pentan-1-amine chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Vinylphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-vinylbenzaldehyde and (S)-1-phenylethylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 3-vinylbenzaldehyde with (S)-1-phenylethylamine under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Vinylphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The vinyl group can be hydrogenated to form the corresponding ethyl derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophiles such as bromine or nitric acid.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Vinylphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and amine functionality play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenylethylamine: Lacks the vinyl group but shares the chiral amine structure.
3-Vinylaniline: Contains the vinyl group attached to an aniline moiety.
(S)-1-(3-Methylphenyl)pentan-1-amine: Similar structure but with a methyl group instead of a vinyl group.
Uniqueness
(S)-1-(3-Vinylphenyl)pentan-1-amine is unique due to the presence of both a chiral center and a vinyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(1S)-1-(3-ethenylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H19N/c1-3-5-9-13(14)12-8-6-7-11(4-2)10-12/h4,6-8,10,13H,2-3,5,9,14H2,1H3/t13-/m0/s1 |
InChI Key |
OFDNSRQULWMQPC-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC=CC(=C1)C=C)N |
Canonical SMILES |
CCCCC(C1=CC=CC(=C1)C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















